molecular formula C9H10BrNO3 B2402365 Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate CAS No. 1211538-17-8

Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate

Cat. No.: B2402365
CAS No.: 1211538-17-8
M. Wt: 260.087
InChI Key: HAVPNSXBMMPAPN-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate typically involves the bromination of 6-methoxypyridine-2-acetic acid followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 3-position of the pyridine ring. The resulting brominated intermediate is then esterified using methanol and an acid catalyst to form the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory pathways.

    Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study the interactions of brominated pyridines with biological macromolecules, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

    Methyl 3-bromo-2-methoxypyridine: Similar structure but with the methoxy group at the 2-position.

    Methyl 6-bromo-2-methoxynicotinate: Similar structure but with the bromine atom at the 6-position.

    3-Bromo-6-methoxy-2-methylpyridine: Similar structure but with a methyl group instead of an ester group.

Uniqueness: Methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate is unique due to the specific positioning of the bromine, methoxy, and ester groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

methyl 2-(3-bromo-6-methoxypyridin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-13-8-4-3-6(10)7(11-8)5-9(12)14-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVPNSXBMMPAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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